3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

The compound 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0) is a synthetic biheterocyclic small molecule comprising a 2,3-dihydro-1,4-benzodioxin moiety linked via a thiazole bridge to a 3,5-dichlorobenzamide group. It belongs to the broader class of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamides, a scaffold explored in medicinal chemistry for its potential to engage adrenergic, serotonergic, and kinase targets.

Molecular Formula C18H12Cl2N2O3S
Molecular Weight 407.27
CAS No. 888410-82-0
Cat. No. B2600025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS888410-82-0
Molecular FormulaC18H12Cl2N2O3S
Molecular Weight407.27
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23)
InChIKeyIIVGCSVRTOLDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0): Chemical Class and Core Scaffold


The compound 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0) is a synthetic biheterocyclic small molecule comprising a 2,3-dihydro-1,4-benzodioxin moiety linked via a thiazole bridge to a 3,5-dichlorobenzamide group [1]. It belongs to the broader class of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamides, a scaffold explored in medicinal chemistry for its potential to engage adrenergic, serotonergic, and kinase targets [2]. The 2,3-dihydro-1,4-benzodioxin (benzodioxane) pharmacophore is recognized as a privileged structure in adrenergic receptor ligands, antioxidants, and neuroprotective agents [3]. The 3,5-dichloro substitution on the benzamide ring imparts distinct electronic and steric properties that differentiate it from closely related mono-substituted or electron-donating analogs. Notably, primary literature directly characterizing this specific compound is sparse; available information is predominantly derived from vendor technical datasheets, with no dedicated peer-reviewed pharmacological studies identified .

Why Generic Substitution Fails for 3,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0)


Within the N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide series, even minor perturbations to the benzamide ring substitution pattern can radically alter pharmacological selectivity, metabolic stability, and off-target liability [1]. The 3,5-dichloro configuration creates a symmetrically electron-deficient aromatic ring with a characteristic Cl–H–Cl steric motif that is structurally distinct from the 4-chloro (CAS 888410-76-2), 3,4-dimethoxy (CAS 864860-98-0), or 3-trifluoromethyl analogs . Published SAR studies on related 1,4-benzodioxane derivatives confirm that adrenoceptor subtype selectivity (α2 vs. α1), antihypoxic potency, and sympatholytic activity are exquisitely sensitive to the nature and position of substituents on the benzamide ring [2]. Compounds such as beditine and mesedin—structurally related 1,4-benzodioxane-thiazole hybrids—demonstrate that the α2-adrenoblocking effect, which underpins their cerebrovascular and antihypoxic pharmacology, is lost or diminished with inappropriate substitution [2]. Consequently, no generic in-class benzamide-thiazole analog can be assumed to replicate the target binding profile, physicochemical properties, or biological performance of the 3,5-dichloro variant. Procurement specifications must enforce exact structural fidelity.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0) Against Closest Analogs


Halogen Substitution Pattern: 3,5-Dichloro versus 4-Chloro Electronic and Steric Differentiation

The 3,5-dichloro substitution on the benzamide ring engenders a distinct electron-withdrawing profile and steric environment compared to the closest mono-chlorinated comparator, 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-76-2) [1]. The symmetrical 3,5-dichloro arrangement produces a net Hammett σₘ value of approximately +0.74 (2 × 0.37 for meta-Cl), versus +0.23 for a single para-Cl substituent, resulting in significantly enhanced electron deficiency of the benzamide carbonyl [2]. This electronic perturbation alters the hydrogen-bond acceptor capacity of the amide oxygen and modulates π-stacking interactions with aromatic residues in target binding pockets. In the broader 1,4-benzodioxane-thiazole series, such electronic modulation has been correlated with α2-adrenoceptor selectivity—a pharmacodynamic parameter critical for differentiating antihypoxic from non-specific sympatholytic activity [3]. While direct comparative binding data for these two specific compounds are absent from the published literature, the Hammett-based electronic divergence is quantifiable and predictive of differential target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Lipophilicity Divergence: ClogP Comparison of 3,5-Dichloro versus 3,4-Dimethoxy Benzamide Analogs

The 3,5-dichloro substitution confers markedly higher lipophilicity compared to the electron-donating 3,4-dimethoxy analog, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 864860-98-0) . The calculated partition coefficient (ClogP) for the target compound is estimated at approximately 4.8, driven by the two hydrophobic chlorine atoms, whereas the 3,4-dimethoxy analog exhibits a ClogP of approximately 3.2 due to the polar methoxy oxygen atoms [1]. This 1.6 log unit difference corresponds to a roughly 40-fold difference in octanol-water partitioning, with significant implications for membrane permeability, plasma protein binding, and tissue distribution. In the context of the 1,4-benzodioxane scaffold—where central nervous system (CNS) penetration is often a desired attribute for antihypoxic and neuroprotective applications—this lipophilicity differential may critically influence the brain-to-plasma concentration ratio [2]. The 3,4-dimethoxy analog, being substantially more polar, may exhibit inferior blood-brain barrier penetration regardless of any target-binding similarities.

Physicochemical Profiling Drug-likeness Lipophilicity

Metabolic Stability Differentiation: 3,5-Dichloro Blockade of Oxidative Metabolism versus Electron-Rich Analogs

The 3,5-dichloro substitution pattern blocks the two most common sites of oxidative metabolism on the benzamide ring (positions 3 and 5) by replacing metabolically labile C–H bonds with C–Cl bonds, whereas the electron-rich 3,4-dimethoxy analog (CAS 864860-98-0) presents O-demethylation sites that are well-characterized metabolic soft spots for cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 [1]. The chlorine atoms at the meta positions are resistant to oxidative displacement and confer metabolic shielding to the aromatic ring, a principle exploited in numerous drug design campaigns to improve half-life and reduce clearance of benzamide-containing compounds [2]. In the homologous series of 1,4-benzodioxane derivatives studied by Vartanyan et al., the N-acylated compounds (amide series 6a–6g) demonstrated durable biological effects consistent with metabolic stability, whereas certain electron-rich variants showed shorter duration of action in antihypoxic assays [3]. The 3,5-dichloro arrangement is thus predicted, on established medicinal chemistry grounds, to exhibit superior in vitro microsomal stability compared to analogs bearing methoxy, methylthio, or unsubstituted benzamide rings, although formal comparative microsomal stability data for this compound have not been reported.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot

Adrenergic Receptor Pharmacophore Compatibility: Class-Level Evidence for α2-Adrenoceptor Engagement

The 1,4-benzodioxane-thiazole scaffold is intimately associated with α2-adrenoceptor modulation. The structurally related compound beditine (2-(2-amino-4-thiazolyl)-1,4-benzodioxane hydrochloride) has been characterized in multiple studies as a selective α2-adrenoreceptor blocker with proven antihypoxic and cerebrovascular effects in animal models [1]. In the systematic study by Vartanyan et al., several N-acylated 4-(1,4-benzodioxan-2-yl)thiazol-2-amine derivatives demonstrated α2-adrenoblocking activity, with specific compounds (6a and 6e) increasing animal survival under oxygen deficit by 34% and 53% respectively at 50 mg/kg [2]. Mesedin (2-(2-methyl-amino-thiazolyl)-1,4-benzodioxane hydrochloride), another close structural relative, was confirmed as a selective α2-AR blocker with lower toxicity than idazoxan and demonstrated antifibrotic effects on hepatic stellate cells at 10 µM [3]. The 3,5-dichlorobenzamide moiety in the target compound provides a hydrogen-bond-capable amide linkage and an electron-deficient aromatic surface that, based on established α2-adrenoceptor pharmacophore models, is expected to engage the receptor's extracellular vestibule in a manner analogous to the N-acylated analogs studied by Vartanyan et al. However, direct radioligand binding or functional assay data for this specific compound against α2A, α2B, or α2C subtypes have not been published.

Adrenergic Pharmacology α2-Adrenoceptor Antihypoxic Activity

Recommended Application Scenarios for 3,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-82-0) Based on Available Evidence


SAR Probe for Halogen Substitution Effects in Benzodioxane-Thiazole Medicinal Chemistry Programs

The compound serves as a critical SAR probe for interrogating the effect of symmetrical 3,5-dichloro substitution on the benzamide ring within the N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide series. When compared head-to-head with the 4-chloro (CAS 888410-76-2) and 3,4-dimethoxy (CAS 864860-98-0) analogs in the same assay panel, it can reveal how incremental changes in benzamide electron deficiency and steric profile translate to differential target binding, cellular potency, and metabolic stability [1]. Such a comparative matrix is essential for establishing quantitative structure-activity relationships (QSAR) that guide lead optimization in adrenergic, kinase, or neuroprotective programs targeting this scaffold [2].

Metabolic Stability Benchmarking Against Electron-Rich Benzamide Congeners

Given the predicted metabolic shielding conferred by the 3,5-dichloro pattern (resistance to aromatic hydroxylation and O-dealkylation compared to methoxy-bearing analogs), this compound is well-suited as a reference standard in in vitro microsomal or hepatocyte stability assays [1]. By co-testing with the 3,4-dimethoxy analog (CAS 864860-98-0), researchers can quantify the metabolic half-life advantage attributable to chlorine substitution and determine whether this translates into improved pharmacokinetic exposure in rodent models. Such data directly inform go/no-go decisions for progressing specific substitution patterns into in vivo efficacy studies [2].

Physicochemical Probe for Lipophilicity-Driven CNS Penetration Studies

The estimated ClogP of approximately 4.8 positions this compound in a lipophilicity range associated with favorable blood-brain barrier permeability (optimal CNS drug space: ClogP 2–5). It can serve as a tool compound to experimentally determine whether the 1,4-benzodioxin-6-yl-thiazole scaffold, when coupled with a sufficiently lipophilic benzamide, achieves therapeutically relevant brain-to-plasma ratios [1]. Parallel assessment with the less lipophilic 3,4-dimethoxy analog (ClogP ≈ 3.2) in rodent brain penetration models can illuminate the role of benzamide lipophilicity in governing CNS exposure for this chemotype, providing crucial design parameters for neuropsychiatric or neuroprotective applications [2].

Reference Compound for α2-Adrenoceptor Pharmacological Profiling Panels

Although direct α2-adrenoceptor binding data are lacking for this specific compound, its structural proximity to confirmed α2-adrenoblockers (beditine, mesedin, and the N-acyl series from Vartanyan et al.) makes it a rational candidate for inclusion in broad-panel adrenergic receptor screens [1]. When evaluated alongside the established α2-AR antagonist idazoxan and the non-halogenated parent benzamide, it can reveal whether the 3,5-dichloro motif enhances subtype selectivity (e.g., α2A vs. α2C) or alters functional activity (antagonist vs. partial agonist), thereby identifying substitution patterns worthy of further medicinal chemistry investment in antihypoxic or sympatholytic drug discovery programs [2].

Quote Request

Request a Quote for 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.